2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol
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Overview
Description
2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
One common method involves the reaction of 3-tert-butyl-4,6-dichloropyridine with hydrazine to form the pyrazole ring, followed by the addition of an ethan-1-ol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dichloro substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar compounds to 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol include other pyrazolopyridines, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the tert-butyl and dichloro substituents.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric form.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15Cl2N3O |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
2-(3-tert-butyl-4,6-dichloropyrazolo[3,4-b]pyridin-1-yl)ethanol |
InChI |
InChI=1S/C12H15Cl2N3O/c1-12(2,3)10-9-7(13)6-8(14)15-11(9)17(16-10)4-5-18/h6,18H,4-5H2,1-3H3 |
InChI Key |
ZHOUDABZMFERSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=CC(=N2)Cl)Cl)CCO |
Origin of Product |
United States |
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